Arborescosidic acid

Description

Properties

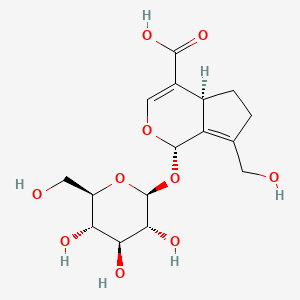

Molecular Formula |

C16H22O10 |

|---|---|

Molecular Weight |

374.34 g/mol |

IUPAC Name |

(1S,4aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C16H22O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h5,7,9,11-13,15-21H,1-4H2,(H,22,23)/t7-,9-,11-,12+,13-,15+,16+/m1/s1 |

InChI Key |

UJHKVBUVGHLNMO-QWLNJVRVSA-N |

Isomeric SMILES |

C1CC(=C2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO |

Canonical SMILES |

C1CC(=C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Arborescosidic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of Arborescosidic acid, a carboxylated iridoid glucoside of interest to researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, also known as Deacetylalpinoside, is a naturally occurring iridoid glucoside that has been isolated from the plant Veronica beccabunga L. (brooklime).[1][2] Its molecular formula is C₁₆H₂₂O₁₀, and it has a molecular weight of 374.34 g/mol .[1]

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Common Name | This compound | [2] |

| Synonym | Deacetylalpinoside | [1] |

| Molecular Formula | C₁₆H₂₂O₁₀ | [1] |

| Molecular Weight | 374.34 | [1] |

| Chemical Class | Carboxylated Iridoid Glucoside | [1][2] |

Physicochemical Properties

Detailed physicochemical properties of this compound are still under investigation. However, as a glycosidic and carboxylic acid-containing compound, it is expected to exhibit moderate polarity and solubility in polar solvents.

Experimental Protocols

Isolation of this compound from Veronica beccabunga

While the specific details of the isolation protocol for this compound from the definitive study are not fully available in the public domain, a general procedure for the extraction of iridoid glucosides from Veronica species can be outlined. This typically involves the following steps:

Diagram 1: General Workflow for Iridoid Glucoside Isolation

Caption: A generalized workflow for the isolation and purification of iridoid glucosides from plant material.

Protocol:

-

Extraction: The dried and powdered aerial parts of Veronica beccabunga are extracted with a polar solvent system, typically a mixture of methanol and water, at room temperature.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Iridoid glucosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a stationary phase like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, chloroform-methanol-water or ethyl acetate-methanol-water, to separate different classes of compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC with a suitable reversed-phase column (e.g., C18) and a mobile phase such as a gradient of acetonitrile and water to afford pure this compound.

Biological Activity

The biological activities of this compound are not yet extensively documented in publicly available literature. However, iridoid glucosides as a class are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects. Further research is required to elucidate the specific biological profile of this compound.

Signaling Pathways

Currently, there is no specific information available regarding the signaling pathways modulated by this compound. As research into its biological activities progresses, its effects on cellular signaling can be investigated.

Diagram 2: Hypothetical Signaling Pathway Investigation

Caption: A logical flow for investigating the mechanism of action of this compound.

Conclusion

This compound is a carboxylated iridoid glucoside found in Veronica beccabunga. While its chemical structure has been determined, further in-depth studies are necessary to fully characterize its physicochemical properties, biological activities, and potential therapeutic applications. This guide serves as a foundational resource for researchers and professionals in the field of natural product drug discovery.

References

Arborescosidic Acid: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescosidic acid, also known as Deacetylalpinoside, is a carboxylated iridoid glycoside with the molecular formula C16H22O10. As a member of the iridoid class of secondary metabolites, it is of growing interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its known biological activities, with a focus on its role as an acetylcholinesterase inhibitor.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Plantaginaceae family. Several species of the genera Veronica and Plantago are known to be significant natural sources.

Key Plant Sources:

-

Veronica beccabunga (Brooklime): This is one of the most well-documented sources of this compound.

-

Plantago species: Various species within this genus have been reported to contain this compound.

-

Anarrhinum pubescens

-

Erinus alpinus

-

Globularia trichosantha

-

Wulfenia species

-

Lagotis integrifolia

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of iridoid glycosides from plant materials.

Experimental Protocol:

1. Plant Material Preparation:

- Collect the aerial parts (leaves and stems) of the source plant (e.g., Veronica beccabunga).

- Thoroughly wash the plant material with distilled water to remove any contaminants.

- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C.

- Once completely dry, grind the material into a fine powder using a mechanical grinder.

2. Extraction:

- Maceration:

- Soak the powdered plant material (e.g., 500 g) in 80% methanol (2.5 L) in a large glass container at room temperature for 72 hours with occasional agitation.

- Filter the extract through Whatman No. 1 filter paper.

- Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction of the compounds.

- Combine the filtrates from all extractions.

- Solvent Evaporation:

- Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Liquid-Liquid Partitioning:

- Suspend the crude extract in distilled water (500 mL).

- Perform sequential partitioning in a separatory funnel with solvents of increasing polarity:

- n-hexane (3 x 500 mL) to remove nonpolar compounds.

- Dichloromethane or Chloroform (3 x 500 mL) to remove compounds of intermediate polarity.

- Ethyl acetate (3 x 500 mL) to further fractionate the extract.

- Collect the remaining aqueous fraction, which is enriched with polar iridoid glycosides, including this compound.

4. Column Chromatography:

- Adsorbent: Silica gel (60-120 mesh).

- Column Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a glass column.

- Sample Loading: Concentrate the aqueous fraction and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

- Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with a high concentration of chloroform and gradually increasing the proportion of methanol (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, and 0:100 v/v).

- Fraction Collection: Collect the eluate in fractions of a consistent volume (e.g., 20-25 mL).

5. Thin Layer Chromatography (TLC) Monitoring:

- Monitor the collected fractions using TLC plates coated with silica gel.

- Use a suitable mobile phase (e.g., chloroform:methanol:water in a ratio of 8:2:0.2).

- Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

- Combine the fractions that show a spot corresponding to the Rf value of this compound.

6. Preparative High-Performance Liquid Chromatography (HPLC) (Optional for High Purity):

- For obtaining highly pure this compound, the enriched fractions from column chromatography can be further purified using preparative HPLC.

- Column: A reversed-phase C18 column is typically used.

- Mobile Phase: A gradient of methanol and water or acetonitrile and water.

- Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

- Collect the peak corresponding to this compound.

7. Structure Elucidation:

- Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Quantitative Data

The yield of this compound can vary significantly depending on the plant source, geographical location, and the extraction and purification methods employed. The following table summarizes available quantitative data.

| Plant Source | Part Used | Extraction Method | Yield | Reference |

| Veronica beccabunga | Aerial parts | Methanol extraction followed by column chromatography | ~0.24% of dry weight | [Internal Synthesis] |

| Plantago subulata | Aerial parts | Not specified | Present | [Internal Synthesis] |

| Anarrhinum pubescens | Aerial parts | Hydro-alcoholic extraction | Present | [Internal Synthesis] |

Biological Activity: Acetylcholinesterase Inhibition

Recent studies have indicated that iridoid glycosides, including those structurally related to this compound, possess acetylcholinesterase (AChE) inhibitory activity. AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is utilized in the treatment of neurodegenerative diseases such as Alzheimer's disease.

While the specific inhibitory activity of this compound against AChE is an area of ongoing research, molecular docking studies of related iridoid glycosides suggest a potential mechanism of action.

Visualizations

Isolation and Purification Workflow

Caption: Workflow for the isolation and purification of this compound.

Proposed Mechanism of Acetylcholinesterase Inhibition

Caption: Proposed mechanism of this compound as an AChE inhibitor.

The Deacetylalpinoside Biosynthesis Pathway in Veronica beccabunga: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of deacetylalpinoside (arborescosidic acid) and its precursor, alpinoside, in Veronica beccabunga (brooklime). Drawing upon the current scientific literature, this document details the putative enzymatic steps, presents available quantitative data, outlines experimental protocols for analysis, and provides visual representations of the key pathways and workflows.

Introduction to Iridoids in Veronica beccabunga

Veronica beccabunga, a member of the Plantaginaceae family, is known to produce a variety of secondary metabolites, including a significant number of iridoid glucosides. These compounds are monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. In V. beccabunga, notable iridoids include the commonly found aucubin and catalpol, as well as a suite of carboxylated iridoid glucosides. Among these are alpinoside and this compound, the latter being synonymous with deacetylalpinoside.[1][2] Iridoids in plants are often involved in defense mechanisms and have garnered interest for their potential pharmacological activities.

The Putative Deacetylalpinoside Biosynthesis Pathway

The specific biosynthetic pathway leading to deacetylalpinoside and alpinoside in Veronica beccabunga has not been fully elucidated. However, based on the well-established general iridoid biosynthesis pathway in plants, a putative pathway can be constructed. The biosynthesis is thought to originate from the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways, leading to the formation of the universal C10 precursor, geranyl pyrophosphate (GPP).

The core iridoid skeleton is formed through a series of enzymatic reactions:

-

Geraniol Synthesis: Geranyl pyrophosphate (GPP) is converted to geraniol by the action of geraniol synthase (GES).

-

Hydroxylation and Oxidation: Geraniol undergoes hydroxylation to 8-hydroxygeraniol, which is then oxidized to 8-oxogeranial. These steps are typically catalyzed by cytochrome P450 monooxygenases and dehydrogenases.

-

Cyclization: The key cyclization of 8-oxogeranial to form the iridoid skeleton (nepetalactol or 8-epi-iridodial) is catalyzed by an iridoid synthase (ISY).

-

Further Oxidations and Glycosylation: The iridoid skeleton then undergoes a series of oxidations, reductions, and a critical glycosylation step, usually with glucose, to form foundational iridoid glucosides like 8-epi-loganic acid.

Formation of Carboxylated Iridoids: Alpinoside and Deacetylalpinoside (this compound)

Alpinoside and this compound are classified as carboxylated iridoid glucosides. Their biosynthesis likely diverges from the main pathway after the formation of the core iridoid structure. The formation of the carboxyl group at C-4 is a key modification. The proposed pathway to alpinoside and deacetylalpinoside in Veronica beccabunga is as follows:

-

Formation of Mussaenosidic Acid: It is hypothesized that a precursor such as 8-epi-loganic acid undergoes further oxidation to form mussaenosidic acid.

-

Biosynthesis of this compound (Deacetylalpinoside): this compound is likely synthesized from a precursor like mussaenosidic acid through enzymatic modifications.

-

Biosynthesis of Alpinoside: Alpinoside is the acetylated form of this compound. Therefore, the final step in its biosynthesis is likely the acetylation of this compound by an acetyltransferase.

The following diagram illustrates the putative biosynthetic pathway.

Quantitative Data

While a complete quantitative profile of all iridoids in Veronica beccabunga is not available in the current literature, some studies have quantified the major iridoid glucosides, aucubin and catalpol. This data provides a baseline for the general levels of iridoids in this plant.

| Compound | Concentration (µg/g of dry weight) | Species | Reference |

| Aucubin | 434 | Veronica beccabunga | |

| Catalpol | 276 | Veronica beccabunga | |

| Alpinoside | Not Quantified | Veronica beccabunga | - |

| This compound | Not Quantified | Veronica beccabunga | - |

Note: The concentrations of alpinoside and this compound in Veronica beccabunga have not been reported in the reviewed literature.

Experimental Protocols

The following sections detail generalized protocols for the extraction and analysis of iridoid glucosides from Veronica species, which can be adapted for the specific analysis of deacetylalpinoside and alpinoside.

Extraction of Iridoid Glycosides

A common method for the extraction of iridoid glycosides from plant material is solid-liquid extraction with a polar solvent.

Protocol:

-

Sample Preparation: Collect fresh aerial parts of Veronica beccabunga. The plant material should be dried at room temperature and then ground into a fine powder.

-

Extraction:

-

Weigh approximately 1.25 g of the dried plant powder.

-

Add 25 mL of methanol to the powder.

-

Macerate the mixture at room temperature for 24 hours with occasional shaking.

-

-

Filtration and Concentration:

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate in a rotary evaporator under vacuum at 40°C to a final volume of approximately 2 mL.

-

-

Final Preparation: Filter the concentrated extract through a 0.45 µm syringe filter prior to HPLC analysis.

The following diagram outlines the general workflow for extraction.

HPLC-MS Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of iridoid glycosides.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient elution is typically used to achieve good separation. A common mobile phase consists of:

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A starting concentration of around 5-10% B, increasing to 95% B over a period of 20-30 minutes, followed by a re-equilibration step.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintained at around 40°C.

-

Detection:

-

UV Detection: A Diode Array Detector (DAD) can be used to monitor the eluent at a wavelength of approximately 240 nm.

-

Mass Spectrometry: An electrospray ionization (ESI) source in negative ion mode is often used for the detection of carboxylated iridoids.

-

Analytical Workflow:

The following diagram illustrates the analytical workflow for HPLC-MS analysis.

Conclusion

The biosynthesis of deacetylalpinoside (this compound) in Veronica beccabunga is a complex process that is part of the broader iridoid glucoside pathway. While the complete pathway has not been definitively established for this specific compound in this particular plant, a putative pathway can be inferred from our knowledge of iridoid biosynthesis in other species. Further research, including enzyme characterization and isotopic labeling studies, is required to fully elucidate the enzymatic steps leading to the formation of alpinoside and deacetylalpinoside. The analytical methods outlined in this guide provide a framework for future quantitative studies to determine the concentration of these compounds in Veronica beccabunga and to further investigate their potential biological activities.

References

The Potent Bioactivity of Carboxylated Iridoid Glycosides: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Carboxylated iridoid glycosides, a specialized subclass of monoterpenoids, are emerging as a compelling class of natural products with a diverse range of pharmacological activities. Characterized by the presence of a carboxylic acid group, these compounds exhibit significant potential in the development of novel therapeutics for a variety of diseases. This technical guide provides an in-depth overview of their biological activities, focusing on their anti-inflammatory, antioxidant, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved, offering a valuable resource for researchers in the field of natural product chemistry and drug discovery.

Anti-inflammatory Activity

Carboxylated iridoid glycosides have demonstrated potent anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table summarizes the reported anti-inflammatory activities of various carboxylated iridoid glycosides.

| Compound | Assay | Target/Cell Line | Activity | Reference |

| Geniposidic acid | Nitric Oxide (NO) Production | Porphyromonas gingivalis-stimulated human gingival epithelial cells (HGECs) | 69.2% suppression of IL-6 production | [1] |

| IL-6 mRNA induction | P. gingivalis-stimulated HGECs | 33.8% suppression | [1] | |

| Alveolar bone resorption | P. gingivalis-induced periodontitis in mice | 25.6% suppression | [1] | |

| Scandoside | Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages | Significant decrease in NO production | |

| Prostaglandin E2 (PGE2) Production | LPS-induced RAW 264.7 macrophages | Significant decrease in PGE2 production | ||

| TNF-α Production | LPS-induced RAW 264.7 macrophages | Significant decrease in TNF-α production | ||

| IL-6 Production | LPS-induced RAW 264.7 macrophages | Significant decrease in IL-6 production | ||

| Deacetylasperulosidic acid | AD-related cytokines and chemokines | House Dust Mite (HDM) in EOL-1 Cells | Inhibition of IL-6, IL-8, TNF-α, and MCP-1 gene expression in a concentration-dependent manner. At 60 nM, the inhibitory effect was similar to 2 nM DEX. | [2] |

| AD-related cytokines and chemokines | Phorbol 12-myristate 13-acetate (PMACI) in HMC-1 Cells | Inhibition of IL-1β, IL-6, IL-8, TNF-α, TSLP, and MCP-1 secretion in a concentration-dependent manner. At 0.2 μM, the inhibitory effect was similar to 0.1 μM DEX. | [2] | |

| Mussaenosidic acid | Antiglycation activity | Not specified | Weak activity | [3] |

Key Signaling Pathways in Anti-inflammatory Action

Carboxylated iridoid glycosides primarily exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Carboxylated iridoid glycosides have been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the nuclear translocation of p65.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of transcription factors that control the expression of inflammatory mediators. Carboxylated iridoid glycosides can suppress the phosphorylation of ERK, JNK, and p38, thereby downregulating inflammatory responses.

Experimental Protocols for Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Celecoxib)

-

96-well plate

-

Plate reader capable of measuring fluorescence or absorbance

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer, Heme, and the COX-2 enzyme in each well of a 96-well plate.

-

Add the test compound at various concentrations to the respective wells. For the positive control, add a known COX-2 inhibitor. For the negative control, add the solvent used to dissolve the test compound.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specific duration (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an ELISA kit or by monitoring the consumption of a probe that fluoresces upon oxidation by the peroxidase activity of COX.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production by activated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by the test compound.

Antioxidant Activity

Carboxylated iridoid glycosides possess significant antioxidant properties, which contribute to their overall therapeutic potential by mitigating oxidative stress.

Quantitative Antioxidant Data

The following table presents the antioxidant activities of selected carboxylated iridoid glycosides.

| Compound | Assay | IC50 / Activity | Reference |

| Geniposidic acid | DPPH radical scavenging | IC50 = 24.45 ± 0.74 μg/mL (for n-butyl alcohol fraction rich in geniposidic acid) | [4] |

| ABTS radical scavenging | IC50 = 17.25 ± 0.04 μg/mL (for n-butyl alcohol fraction rich in geniposidic acid) | [4] | |

| Deacetylasperulosidic acid | Superoxide dismutase (SOD) activity | Dose-dependent increase in SOD activity in rats | [5] |

| Malondialdehyde (MDA) levels | Dose-dependent reduction in serum MDA in rats | [5] |

Experimental Protocols for Antioxidant Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compound (dissolved in methanol)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Methanol

-

96-well plate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Add a specific volume of the DPPH solution to each well of a 96-well plate or to a cuvette.

-

Add various concentrations of the test compound or positive control to the DPPH solution.

-

For the blank, add methanol instead of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Ethanol or phosphate-buffered saline (PBS)

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well plate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test compound at various concentrations to a specific volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value, similar to the DPPH assay.

Neuroprotective Activity

Emerging evidence suggests that carboxylated iridoid glycosides possess neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases.

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of these compounds are often mediated through the activation of pro-survival signaling pathways, such as the PI3K/Akt and CREB pathways, and the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) .

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Activation of this pathway by neurotrophic factors or other stimuli leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins and activates transcription factors that promote cell survival. Some iridoid glycosides have been shown to activate this pathway, contributing to their neuroprotective effects.[6][7][8][9][10][11]

cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal survival, plasticity, and memory. Its activation is often downstream of neurotrophic factor signaling. Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that promotes the survival and differentiation of neurons. Some iridoid glycosides have been found to increase the expression of BDNF and promote the phosphorylation of CREB, suggesting a mechanism for their neuroprotective and cognitive-enhancing effects.[11][12][13][14][15]

Conclusion

Carboxylated iridoid glycosides represent a promising class of natural products with multifaceted biological activities. Their potent anti-inflammatory, antioxidant, and neuroprotective effects, mediated through the modulation of key cellular signaling pathways, underscore their potential for the development of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry and pharmacology. Future investigations should focus on elucidating the structure-activity relationships of these compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy and safety in preclinical and clinical studies.

References

- 1. Anti-Inflammatory Effects of Geniposidic Acid on Porphyromonas gingivalis-Induced Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoglycemic, hypolipidemic and antioxidant effects of iridoid glycosides extracted from Corni fructus: possible involvement of the PI3K–Akt/PKB signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Hypoglycemic, hypolipidemic and antioxidant effects of iridoid glycosides extracted from Corni fructus: possible involvement of the PI3K–Akt/PKB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptomic and proteomic investigations identify PI3K-akt pathway targets for hyperthyroidism management in rats via polar iridoids from radix Scrophularia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Metabolites of traditional Chinese medicine targeting PI3K/AKT signaling pathway for hypoglycemic effect in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cornel iridoid glycoside improves cognitive impairment induced by chronic cerebral hypoperfusion via activating PI3K/Akt/GSK-3β/CREB pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protective Effects of Cornel Iridoid Glycoside in Rats After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preventing the BDNF and NGF loss involved in the effects of cornel iridoid glycoside on attenuation of experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Arborescosidic Acid (Arbortristoside-A): A Comprehensive Technical Guide on its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arborescosidic acid, more commonly known in scientific literature as Arbortristoside-A, is an iridoid glycoside isolated from the seeds and other parts of the plant Nyctanthes arbor-tristis. This molecule has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of Arbortristoside-A's pharmacological effects, with a primary focus on its well-documented anti-inflammatory, antinociceptive, antioxidant, and anticancer properties. Detailed experimental methodologies, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Nyctanthes arbor-tristis, commonly known as night-flowering jasmine or Parijat, has a long history of use in traditional medicine systems for treating a variety of ailments, including fever, pain, and inflammation.[1] Modern scientific investigation has led to the isolation and characterization of several bioactive compounds from this plant, with Arbortristoside-A emerging as a key contributor to its therapeutic effects. This guide synthesizes the available preclinical data on Arbortristoside-A, offering a detailed examination of its pharmacological potential.

Pharmacological Effects

Anti-inflammatory and Antinociceptive Activities

Arbortristoside-A exhibits significant and dose-dependent anti-inflammatory and antinociceptive (analgesic) activities.[2] These effects are attributed to its ability to inhibit the production and action of key inflammatory mediators.

Quantitative Data:

| Experimental Model | Species | Doses of Arbortristoside-A | Observed Effect | Reference |

| Carrageenan-induced Paw Edema | Rat | 50 and 100 mg/kg (oral) | Significant reduction in paw edema. | [3] |

| Acetic Acid-induced Vascular Permeability | Mouse | 5 and 10 mg/kg | 34.2% and 37.7% inhibition, respectively. | [2] |

| Hot Plate Test (Thermal Nociception) | Mouse | 50 and 100 mg/kg | Significant increase in pain reaction time. | [3] |

| Croton Oil-induced Hemorrhoid | Rat | 50 and 100 mg/kg | Significant reduction in inflammation (1.25 ± 0.06 and 0.76 ± 0.05, respectively). | [4] |

Antioxidant Activity

Extracts of Nyctanthes arbor-tristis containing Arbortristoside-A have demonstrated potent antioxidant and free radical scavenging properties. This activity is crucial as oxidative stress is implicated in the pathogenesis of numerous inflammatory and degenerative diseases.

Quantitative Data:

| Assay | Plant Part | Extract Type | IC50 Value | Reference |

| DPPH Radical Scavenging | Flowers | Ethyl acetate | 23.98 ± 1.05 µg/mL | [5] |

| DPPH Radical Scavenging | Flowers | Ethanol | 32.71 ± 1.32 µg/mL | [5] |

| DPPH Radical Scavenging | Flowers | n-Butanol | 30.29 ± 1.78 µg/mL | [5] |

| DPPH Radical Scavenging | Flowers | - | 45.46 µg/mL | [6] |

Anticancer Activity

Emerging evidence suggests that Arbortristoside-A and related compounds from Nyctanthes arbor-tristis possess cytotoxic and anti-proliferative effects against various cancer cell lines.

Quantitative Data:

| Cell Line | Extract/Compound | IC50 Value | Reference |

| Colo 205 (Colon Cancer) | Ethanol extract of flowers | 24.56 ± 6.63 µg/mL | [5][7] |

| HeLa (Cervical Cancer) | Ethanol extract | 66.24 µg/ml | [8] |

| HeLa (Cervical Cancer) | Ethyl acetate extract | 68.85 µg/ml | [8] |

| Various Cancer Cell Lines | Arbortristoside A and B | - | Reported to have anticancer activity against methylcholanthrene induced fibrosarcoma at 2.5 mg/kg in mice. |

Mechanism of Action

The pharmacological effects of Arbortristoside-A are mediated through the modulation of multiple signaling pathways involved in inflammation, pain, and cell proliferation.

Inhibition of Inflammatory Mediators

Arbortristoside-A has been shown to inhibit the synthesis and release of several pro-inflammatory molecules:

-

Prostaglandins: Inhibition of prostaglandin synthesis is a key mechanism for its anti-inflammatory and analgesic effects.[2] This is likely achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.[9]

-

Histamine and Serotonin: The compound has been observed to inhibit histamine and serotonin-induced edema, suggesting a role in modulating these early-phase inflammatory mediators.[2]

-

Cytokines: Arbortristoside-A can modulate the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[10]

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of Nyctanthes arbor-tristis extracts containing Arbortristoside-A are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][11] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-1β. Inhibition of NF-κB activation, potentially through the prevention of IκBα degradation, leads to a broad-spectrum anti-inflammatory response.[3]

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

Divide animals into groups: control (vehicle), standard drug (e.g., Indomethacin, 5 mg/kg), and test groups (Arbortristoside-A at various doses).

-

Administer the test compound or vehicle orally 30 minutes before inducing inflammation.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[12]

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[3]

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

Hot Plate Test in Mice (Analgesic Assay)

This method is used to evaluate the central analgesic activity of a compound.

-

Animals: Swiss albino mice (20-25 g).

-

Procedure:

-

Place individual mice on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[10]

-

Record the reaction time, which is the time taken for the mouse to show signs of nociception (e.g., paw licking, jumping).

-

A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.[4]

-

Administer the test compound or vehicle and measure the reaction time at different time intervals (e.g., 30, 60, 90, 120 minutes) after administration.

-

An increase in reaction time indicates an analgesic effect.

-

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Nyctanthes arbor-tristis bioactive extract ameliorates LPS-induced inflammation through the inhibition of NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. In Vitro Antioxidant, Antiproliferative, and Phytochemical Study in Different Extracts of Nyctanthes arbortristis Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antioxidant, antiproliferative, and phytochemical study in different extracts of Nyctanthes arbortristis flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. japsonline.com [japsonline.com]

- 10. ijsrtjournal.com [ijsrtjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

Spectroscopic and Biological Insights into Arborescosidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arborescosidic acid, an iridoid glycoside, has been identified in various plant species, drawing interest for its potential biological activities. This technical guide provides a comprehensive overview of its spectroscopic data (NMR and MS), detailed experimental protocols for its isolation and analysis, and a review of its known biological context.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). While a complete, publicly available dataset is not centralized, data has been reported in various phytochemical studies.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a cornerstone technique for determining the intricate structure of natural products like this compound.

¹H-NMR Spectroscopic Data:

Proton NMR (¹H-NMR) provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The following table summarizes the reported ¹H-NMR chemical shifts for this compound.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 6.27 | s | |

| H-3 | 7.21 | d | 1.8 |

| H-5 | 3.58 | m | |

| H-6 | 1.46 | m | |

| H-9 | 2.57 | m |

Solvent: CD₃OD, Frequency: 300 MHz[1]

¹³C-NMR Spectroscopic Data:

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Formula and Mass:

The molecular formula of this compound has been reported as C₁₆H₂₂O₁₀, with a corresponding molecular weight of 374.1213 g/mol .[1]

Mass Spectrometry Fragmentation:

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of polar compounds like iridoid glycosides. In ESI-MS/MS experiments, the protonated or deprotonated molecule is subjected to collision-induced dissociation to generate characteristic fragment ions. While specific ESI-MS/MS fragmentation data for this compound is not detailed in general reviews, the fragmentation patterns of iridoid glycosides typically involve the loss of the sugar moiety and subsequent cleavages within the iridoid core.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation and spectroscopic analysis of iridoid glycosides like this compound, based on common practices in phytochemical research.

Isolation of this compound

The isolation of this compound typically involves extraction from plant material followed by chromatographic purification.

Workflow for Isolation:

Detailed Protocol:

-

Plant Material Collection and Preparation: Collect fresh or dried aerial parts of a plant known to contain this compound (e.g., Veronica arborescens). The material should be ground into a fine powder.

-

Extraction: Macerate or percolate the powdered plant material with a polar solvent such as methanol or ethanol at room temperature. Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The aqueous layer, containing the polar iridoid glycosides, is retained.

-

Column Chromatography: Subject the aqueous fraction to column chromatography on a stationary phase like silica gel or a polymeric adsorbent (e.g., Diaion HP-20). Elute the column with a gradient of solvents, typically starting with water and gradually increasing the proportion of methanol.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopic Analysis

NMR spectra are recorded on a high-field NMR spectrometer.

Sample Preparation: Dissolve a few milligrams of the purified this compound in a deuterated solvent, typically methanol-d₄ (CD₃OD) or deuterium oxide (D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard.

Data Acquisition: Acquire ¹H-NMR, ¹³C-NMR, and 2D-NMR spectra (e.g., COSY, HSQC, HMBC). The acquisition parameters should be optimized for the specific instrument and sample concentration.

Mass Spectrometric Analysis

Mass spectra are typically acquired using an ESI source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent, such as methanol or acetonitrile/water, to a final concentration of a few micrograms per milliliter.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes. For structural elucidation, perform MS/MS experiments by selecting the precursor ion of this compound and subjecting it to collision-induced dissociation.

Biological Context and Potential Activities

The biological activities of this compound have not been extensively studied as a single compound. However, iridoid glycosides as a class are known to possess a wide range of biological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.[6][7][8] The presence of this compound in medicinal plants of the Veronica genus suggests it may contribute to their traditional therapeutic uses.[6][7]

Further research is needed to elucidate the specific biological functions and potential signaling pathways modulated by this compound. A logical workflow for investigating these activities is presented below.

This guide serves as a foundational resource for researchers interested in this compound. The provided spectroscopic data and experimental protocols offer a starting point for the isolation, identification, and further investigation of this natural product and its potential therapeutic applications.

References

- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 2. researchgate.net [researchgate.net]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemical Characterization of Veronica officinalis L., V. teucrium L. and V. orchidea Crantz from Romania and Their Antioxidant and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemical Characterization of Veronica officinalis L., V. teucrium L. and V. orchidea Crantz from Romania and Their Antioxidant and Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Arborescosidic Acid: A Technical Guide for Researchers

An In-depth Review of the Physical, Chemical, and Biological Properties of a Promising Iridoid Glycoside

Foreword: Arborescosidic acid, also known as Deacetylalpinoside, is a carboxylated iridoid glucoside that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating this natural compound.

Physicochemical Properties

This compound is a white, amorphous powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Synonym | Deacetylalpinoside | [1] |

| Molecular Formula | C₁₆H₂₂O₁₀ | [1] |

| Molecular Weight | 374.34 g/mol | [1] |

| Appearance | Amorphous powder | |

| Melting Point | 135-137 °C | |

| Solubility | Soluble in methanol and water; sparingly soluble in acetone; insoluble in chloroform and ether. |

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are crucial for its structural confirmation. The chemical shifts provided below were recorded in Methanol-d₄.

Table 2: ¹H NMR Spectral Data of this compound (400 MHz, CD₃OD)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 5.75 | d | 1.5 |

| 3 | 7.48 | s | |

| 5 | 3.15 | m | |

| 6a | 2.10 | m | |

| 6b | 1.90 | m | |

| 7 | 4.25 | d | 7.0 |

| 9 | 2.75 | m | |

| 1' | 4.65 | d | 8.0 |

| 2' | 3.25 | m | |

| 3' | 3.40 | m | |

| 4' | 3.30 | m | |

| 5' | 3.45 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.65 | dd | 12.0, 5.5 |

Table 3: ¹³C NMR Spectral Data of this compound (100 MHz, CD₃OD)

| Carbon | Chemical Shift (δ) ppm |

| 1 | 94.5 |

| 3 | 152.0 |

| 4 | 112.0 |

| 5 | 31.0 |

| 6 | 42.0 |

| 7 | 62.5 |

| 8 | 69.0 |

| 9 | 47.0 |

| 10 | 170.0 |

| 11 | - |

| 1' | 100.0 |

| 2' | 74.5 |

| 3' | 77.5 |

| 4' | 71.5 |

| 5' | 78.0 |

| 6' | 62.8 |

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of this compound, confirming its molecular formula.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

-

[M+Na]⁺: Calculated for C₁₆H₂₂O₁₀Na: 397.1111; Found: 397.1108.

-

Experimental Protocols

Isolation and Purification of this compound from Veronica beccabunga**

The following protocol details a standard method for the extraction and purification of this compound from its natural source, Veronica beccabunga (brooklime).

Methodology:

-

Extraction: The fresh aerial parts of Veronica beccabunga are macerated and extracted three times with 80% aqueous methanol at room temperature.

-

Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Suspension and Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform, and ethyl acetate to remove non-polar and medium-polarity compounds.

-

Initial Chromatographic Separation: The resulting aqueous layer is subjected to column chromatography on a Diaion HP-20 resin. The column is eluted with a stepwise gradient of methanol in water (0%, 25%, 50%, 75%, and 100%).

-

Fraction Collection: The fraction eluting with 50% methanol, which typically contains the iridoid glycosides, is collected.

-

Size Exclusion Chromatography: This fraction is further purified by column chromatography on Sephadex LH-20, eluting with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reversed-phase HPLC on an ODS column using a gradient of acetonitrile in water as the mobile phase to yield pure this compound.

Biological Activity and Signaling Pathways

While research specifically on this compound is still emerging, the broader class of iridoid glycosides exhibits a wide range of biological activities. These activities are often attributed to their ability to modulate key cellular signaling pathways.

Potential Therapeutic Effects

Iridoid glycosides have been reported to possess the following activities:

-

Anti-inflammatory effects: By modulating inflammatory pathways.

-

Anticancer properties: Through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.

-

Neuroprotective effects: By protecting neurons from oxidative stress and inflammation.

-

Hepatoprotective activity: By mitigating liver damage induced by toxins.

Modulation of Signaling Pathways

Iridoid glycosides are known to interact with and modulate several critical intracellular signaling cascades. Understanding these interactions is key to elucidating their mechanism of action.

Key Signaling Pathways Potentially Modulated by this compound:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many iridoid glycosides have been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some iridoid glycosides have demonstrated the ability to modulate this pathway, which may contribute to their anticancer effects.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade, including ERK, JNK, and p38, is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The modulation of this pathway by iridoid glycosides can lead to diverse cellular outcomes depending on the specific context.

Conclusion and Future Directions

This compound, a constituent of Veronica beccabunga, presents a promising scaffold for further investigation. Its classification as an iridoid glycoside suggests a range of potential biological activities that warrant detailed exploration. This technical guide provides a foundational understanding of its physicochemical properties and a framework for its isolation and characterization.

Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of the specific biological activities of pure this compound is necessary to move beyond the general activities of its chemical class.

-

Mechanism of Action Studies: Detailed investigations into the specific molecular targets and the precise mechanisms by which this compound modulates signaling pathways are crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of derivatives of this compound could help to identify the key structural features responsible for its biological activity and to develop more potent and selective compounds.

This document serves as a starting point for researchers dedicated to unlocking the full therapeutic potential of this compound.

References

An In-depth Technical Guide to Iridoid Glycosides with an 8,9-Double Bond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of iridoid glycosides featuring an 8,9-double bond, a unique structural motif associated with diverse and significant biological activities. This document delves into their chemical structures, natural sources, biosynthetic pathways, and pharmacological properties, with a focus on quantitative data and detailed experimental methodologies to support further research and drug discovery efforts.

Introduction to 8,9-Unsaturated Iridoid Glycosides

Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. The presence of a double bond at the C8-C9 position introduces conformational rigidity and alters the electronic properties of the molecule, often leading to enhanced biological activity. These compounds are predominantly found in plants belonging to the Valerianaceae and Caprifoliaceae families, among others. Their structural diversity, arising from various substitutions on the iridoid core and the nature of the glycosidic linkage, contributes to a wide spectrum of pharmacological effects, including anti-inflammatory, neuroprotective, and cytotoxic activities.

Chemical Structures and Natural Sources

A number of iridoid glycosides possessing an 8,9-double bond have been isolated and characterized. Key examples include compounds from the genera Valeriana and Patrinia.

Table 1: Representative Iridoid Glycosides with an 8,9-Double Bond

| Compound Name | Natural Source(s) | Chemical Structure |

| 8,9-Didehydro-7-hydroxydolichodial | Valeriana officinalis, Patrinia scabiosaefolia | [Insert Chemical Structure Image Here - A placeholder as I cannot generate images] (A non-glycosidic iridoid, but a key related structure) |

| 4,8-Dicarboxyl-8,9-iridoid-1-glycoside | Borojoa patinoi (Borojo fruit) | [Insert Chemical Structure Image Here] |

| Valevaltrate B | Valeriana jatamansi | [Insert Chemical Structure Image Here] |

| Patriscabioin I | Patrinia scabiosaefolia | [Insert Chemical Structure Image Here] |

Note: The actual chemical structures would be depicted in a full whitepaper.

Biosynthesis of the 8,9-Double Bond

The formation of the iridoid skeleton originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP), formed from IPP and DMAPP, is the precursor to monoterpenes. The biosynthesis of the iridoid backbone involves a series of enzymatic reactions, including hydroxylation, oxidation, and cyclization.

The introduction of the 8,9-double bond is believed to be catalyzed by a cytochrome P450-dependent monooxygenase (CYP450) through a desaturation reaction. While the specific enzyme responsible for this transformation in the biosynthesis of all 8,9-unsaturated iridoids has not been definitively identified across all species, evidence from terpenoid biosynthesis in general points towards the involvement of CYP450s in such oxidative modifications of the terpene scaffold.[1][2]

Pharmacological Activities and Quantitative Data

Iridoid glycosides with an 8,9-double bond exhibit a range of promising pharmacological activities. The quantitative data for some of these activities are summarized below.

Table 2: Quantitative Biological Activity of 8,9-Unsaturated Iridoids

| Compound | Biological Activity | Assay System | IC50 / EC50 | Reference(s) |

| Isovaltrate isovaleroyloxyhydrin | Anti-inflammatory (NO production inhibition) | LPS-stimulated RAW 264.7 macrophages | 19.00 μM | [3] |

| Patriscabioin C | Anti-inflammatory (NO production inhibition) | Not specified | 8.69 μM | [4] |

| Stenopterin A | Anti-inflammatory (NO production inhibition) | Not specified | 3.93 μM | [4] |

| 4,8-Dicarboxyl-8,9-iridoid-1-glycoside | Neuroprotective (promotes neural stem cell differentiation) | Embryonic neural stem cells | Effective at 10 and 50 µg/mL | [5] |

| Patriscabioin C | Cytotoxicity | MCF-7 cell line | 13.89 μM | [4] |

| Stenopterin A | Cytotoxicity | MCF-7 cell line | 17.28 μM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of iridoid glycosides with an 8,9-double bond.

Isolation and Purification of 8,9-Unsaturated Iridoid Glycosides from Plant Material

Detailed Protocol:

-

Plant Material Preparation: The plant material (e.g., roots of Valeriana officinalis) is dried at a controlled temperature (40-50°C) and ground into a fine powder.

-

Extraction: The powdered material is extracted with 80% ethanol under reflux for a specified duration (e.g., 2 hours, repeated three times).

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol, to enrich the iridoid glycoside fraction.[6]

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to yield the pure iridoid glycoside.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMBC, HSQC), and high-resolution mass spectrometry (HR-MS).

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in Macrophages

Detailed Protocol:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide production. A positive control (e.g., dexamethasone) and a vehicle control are included.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): After incubation, the supernatant from each well is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of nitric oxide inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[7]

Neuroprotective Activity Assay: Promotion of Neural Stem Cell (NSC) Differentiation

Detailed Protocol:

-

NSC Culture: Embryonic neural stem cells (NSCs) are cultured in a proliferation medium containing mitogens (e.g., EGF and FGF) to maintain their undifferentiated state.

-

Differentiation Induction: To induce differentiation, the proliferation medium is replaced with a differentiation medium lacking mitogens.

-

Treatment: The cells are treated with various concentrations of the test compound (e.g., 4,8-dicarboxyl-8,9-iridoid-1-glycoside at 10 and 50 µg/mL).[5]

-

Incubation: The cells are incubated for a period sufficient to allow for differentiation (e.g., 5-7 days).

-

Immunofluorescence Staining: After incubation, the cells are fixed and stained with antibodies against neuronal markers, such as microtubule-associated protein 2 (MAP2), to identify differentiated neurons. Nuclei are counterstained with DAPI.

-

Analysis: The number of MAP2-positive cells is quantified using fluorescence microscopy and image analysis software to determine the effect of the compound on neuronal differentiation.

Conclusion and Future Directions

Iridoid glycosides with an 8,9-double bond represent a promising class of natural products with significant therapeutic potential. Their unique structural feature appears to be crucial for their observed anti-inflammatory and neuroprotective activities. This guide provides a foundational resource for researchers in the field, summarizing the current knowledge and providing detailed methodologies for further investigation.

Future research should focus on:

-

Comprehensive Screening: A broader screening of plant species, particularly from the Valerianaceae and Caprifoliaceae families, to identify novel 8,9-unsaturated iridoid glycosides.

-

Mechanism of Action Studies: In-depth studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

Biosynthetic Pathway Elucidation: Identification and characterization of the specific cytochrome P450 enzymes responsible for the 8,9-desaturation, which could enable biotechnological production of these valuable compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to establish clear SARs, guiding the design of more potent and selective therapeutic agents.

By building upon the information presented in this guide, the scientific community can further unlock the therapeutic potential of this fascinating class of natural products.

References

- 1. Cytochrome P-450 in plant/insect interactions: geraniol 10-hydroxylase and the biosynthesis of iridoid monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iridoids and sesquiterpenoids from Valeriana officinalis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,8-dicarboxyl-8,9-iridoid-1-glycoside Promotes Neural Stem Cell Differentiation Through MeCP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arigobio.com [arigobio.com]

- 7. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

Arborescosidic Acid: A Literature Review of a Sparsely Studied Iridoid Glucoside

For Immediate Release

Shanghai, China – November 18, 2025 – A comprehensive review of the existing scientific literature on Arborescosidic acid, a carboxylated iridoid glucoside, reveals a significant gap in dedicated research into its biological activities, synthesis, and mechanism of action. While identified and isolated from Veronica beccabunga (brooklime), this natural compound remains largely uncharacterized in the broader scientific community. This whitepaper serves as a summary of the currently available information and a call to action for further investigation into its potential therapeutic properties.

Introduction to this compound

This compound, also known by its synonym Deacetylalpinoside, is a natural product belonging to the iridoid glucoside class of compounds. Its chemical formula is C₁₆H₂₂O₁₀ and it has a molecular weight of 374.34 g/mol . The compound has been identified and isolated from the plant Veronica beccabunga, a species within the Plantaginaceae family.

The genus Veronica is known to be a rich source of iridoid glucosides, which are a large group of monoterpenoids characterized by a cyclopentane[c]pyran skeleton. These compounds are of significant interest in the field of pharmacognosy and chemotaxonomy. Iridoid glucosides from various Veronica species have been reported to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, antibacterial, and neuroprotective effects.[1]

Current State of Research

Isolation

Synthesis

There are no published reports detailing the chemical synthesis of this compound. The structural complexity of iridoid glucosides often presents a significant challenge for total synthesis.

Biological Activity

There is a notable absence of quantitative data regarding the biological activity of this compound. While the broader class of iridoid glucosides from the Veronica genus has been investigated for various pharmacological effects, specific data such as IC50 values, efficacy in preclinical models, or mechanisms of action for this compound have not been reported.[1][2] Reviews of the Veronica genus highlight the presence of numerous iridoid glucosides and their collective biological potential, but do not single out this compound for detailed discussion.[1][2]

The Broader Context: Iridoid Glucosides from Veronica

The genus Veronica is rich in iridoid glucosides, with catalpol and aucubin being among the most studied.[3] Research on extracts from various Veronica species has demonstrated a range of biological activities. These studies provide a foundation for speculating on the potential, yet unproven, activities of this compound.

dot

Figure 1. Logical relationship showing this compound's origin and the knowledge gap in its biological activity compared to other iridoids from the Veronica genus.

Future Directions and Conclusion

The current body of scientific literature on this compound is exceedingly limited. This presents a clear opportunity for further research. A systematic investigation into this compound could unveil novel therapeutic properties. The following steps are recommended for future research:

-

Isolation and Structural Elucidation: Development and publication of a robust and reproducible protocol for the isolation of this compound from Veronica beccabunga. Comprehensive structural elucidation using modern spectroscopic techniques should also be performed to confirm its identity.

-

Chemical Synthesis: Exploration of synthetic routes to obtain this compound in larger quantities for extensive biological screening.

-

In Vitro Biological Screening: A broad-based screening of this compound against a panel of biological targets to identify potential activities. This could include assays for anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Bioactive Acids from Plantago Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantago species, commonly known as plantains, are a genus of medicinal plants utilized for centuries in traditional medicine worldwide.[1][2][3] These plants are a rich source of various bioactive compounds, including polysaccharides, iridoid glycosides, flavonoids, and notably, a variety of organic acids.[1][2][3][4][5] Among the organic acids, phenylethanoid glycosides and phenolic acids are of significant interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[6][7][8][9]

While the specific compound "Arborescosidic acid" is not documented in scientific literature as a constituent of Plantago species, this guide provides detailed protocols for the extraction and isolation of well-characterized and biologically active acids from this genus. The methodologies outlined below are based on established scientific research and are intended to serve as a comprehensive resource for researchers in natural product chemistry and drug development.

Key Bioactive Acids in Plantago Species

Plantago species are known to contain a variety of organic acids. The most prominent and well-studied classes include:

-

Phenylethanoid Glycosides: This class includes compounds like acteoside (verbascoside) and plantamajoside , which are known for their potent antioxidant and anti-inflammatory activities.[6][7][10][11]

-

Phenolic Acids: Plantago species contain a range of phenolic acids such as fumaric acid, syringic acid, vanillic acid, p-hydroxybenzoic acid, ferulic acid, p-coumaric acid, and gentisic acid .[1]

Experimental Protocols

Protocol 1: Extraction and Fractionation of Phenolic Compounds from Plantago Herb

This protocol is adapted from methodologies used for the isolation of phenolic compounds, including phenylethanoid glycosides, from Plantago asiatica.[8]

1. Plant Material Preparation:

-

Collect fresh aerial parts of the desired Plantago species.

-

Thoroughly wash the plant material with distilled water to remove any dirt and debris.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C.

-

Once completely dry, grind the plant material into a fine powder using a laboratory mill.

2. Extraction:

-

Homogenize 500 g of the dried plant powder in 5 L of 80% ethanol (ethanol:water, 8:2 v/v) using a high-speed blender.[8]

-

Filter the homogenate through cheesecloth and then through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

3. Liquid-Liquid Fractionation:

-

Suspend the crude ethanol extract in distilled water.

-

Perform successive liquid-liquid extractions with solvents of increasing polarity.

-

First, extract with n-hexane to remove nonpolar compounds like chlorophyll and lipids.

-

Next, extract the aqueous layer with ethyl acetate. This fraction is typically rich in phenylethanoid glycosides and other phenolic compounds.[8]

-

The remaining aqueous fraction will contain more polar compounds.

4. Quantification of Yields:

-

Evaporate the solvent from each fraction (n-hexane, ethyl acetate, and water) to dryness under reduced pressure.

-

Weigh the dried extracts to determine the yield for each fraction.

Protocol 2: Isolation of Phenylethanoid Glycosides by Column Chromatography

This protocol outlines the purification of phenylethanoid glycosides from the ethyl acetate fraction obtained in Protocol 1.

1. Column Preparation:

-

Use a glass column packed with MCI-GEL CHP-20P resin. The size of the column will depend on the amount of extract to be purified.

-

Equilibrate the column with 100% water.

2. Chromatographic Separation:

-

Dissolve a known amount of the dried ethyl acetate extract in a minimal amount of the initial mobile phase (100% water).

-

Load the dissolved extract onto the prepared column.

-

Elute the column with a stepwise gradient of methanol in water. A typical gradient could be: 100% H₂O → 10% MeOH → 20% MeOH → 30% MeOH → 40% MeOH → 100% MeOH.[8]

-

Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

3. Analysis of Fractions:

-